2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one
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Overview
Description
2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one is a quinazoline derivative known for its potential applications in medicinal chemistry. Quinazoline derivatives are a class of compounds that have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one typically involves the reaction of 2-chlorobenzyl chloride with anthranilic acid in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(2,4-dichlorophenyl)quinazolin-4(3H)-one
Uniqueness
2-(Chloromethyl)-3-(2-chlorophenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloromethyl and 2-chlorophenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
22312-83-0 |
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Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-14-18-12-7-3-1-5-10(12)15(20)19(14)13-8-4-2-6-11(13)17/h1-8H,9H2 |
InChI Key |
ZFWRTNVOAGHCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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